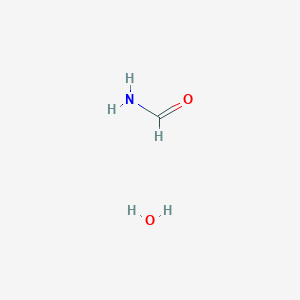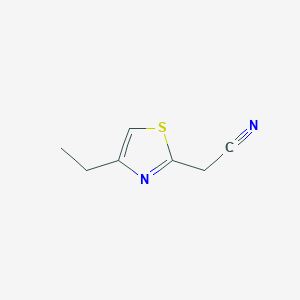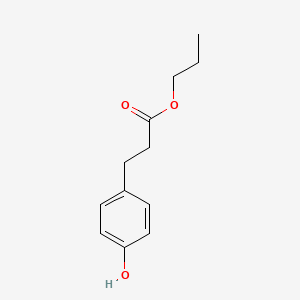![molecular formula C35H24N4O B8519321 4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline](/img/structure/B8519321.png)
4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline
Vue d'ensemble
Description
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline is a complex organic compound that features a benzoxazole moiety fused with a bipyridine structure and an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Bipyridine Formation: The bipyridine structure can be formed through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halogenated pyridines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells . In electronic applications, the compound’s unique electronic properties facilitate charge transport and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline and 2-(benzo[d]oxazol-2-yl)benzamide.
Bipyridine Derivatives: Compounds such as 2,2’-bipyridine and 4,4’-dimethyl-2,2’-bipyridine.
Uniqueness
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline is unique due to its combination of benzoxazole and bipyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Propriétés
Formule moléculaire |
C35H24N4O |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline |
InChI |
InChI=1S/C35H24N4O/c1-3-9-28(10-4-1)39(29-11-5-2-6-12-29)30-19-15-25(16-20-30)31-21-17-26(23-36-31)27-18-22-33(37-24-27)35-38-32-13-7-8-14-34(32)40-35/h1-24H |
Clé InChI |
GVTQETPPBKKWGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC=C(C=C4)C5=CN=C(C=C5)C6=NC7=CC=CC=C7O6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8519249.png)




![[3-Isobutoxy-4-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B8519280.png)
![Triethyl[(4-methyloct-1-YN-4-YL)oxy]silane](/img/structure/B8519282.png)


![2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]-4-methylmorpholin-3-one](/img/structure/B8519311.png)


![alpha-[4-Chlorophenyl]-1-methyl-4-piperidinemethanol](/img/structure/B8519356.png)

